9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Overview

Description

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin: is a nonfluorinated analog of Levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is characterized by the absence of a fluorine atom at the ninth position, which differentiates it from its parent compound, Levofloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin typically involves the following steps:

Starting Material: The synthesis begins with Levofloxacin as the starting material.

Defluorination: The fluorine atom at the ninth position is removed through a defluorination reaction. This can be achieved using reagents such as sodium iodide (NaI) in the presence of a suitable solvent like dimethylformamide (DMF).

Piperazine Substitution: The resulting intermediate is then reacted with 4-methylpiperazine to introduce the piperazinyl group at the ninth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.

Reduction: Reduction reactions can occur at the carbonyl group present in the quinolone ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Major Products:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced quinolone derivatives.

Substitution: Formation of substituted piperazinyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a reference standard in analytical chemistry to study the degradation products of Levofloxacin.

- Employed in synthetic organic chemistry to explore new reaction pathways and mechanisms.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is similar to that of Levofloxacin but with some differences due to the absence of the fluorine atom. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The defluorination may affect the binding affinity and overall antibacterial activity.

Comparison with Similar Compounds

Levofloxacin: The parent compound with a fluorine atom at the ninth position.

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness:

- The absence of the fluorine atom in 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin makes it unique compared to other fluoroquinolones. This structural difference can influence its pharmacokinetic properties, binding affinity, and overall efficacy.

Biological Activity

9-Defluoro-9-(4-methyl-1-piperazinyl) levofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered attention for its potential enhanced biological activities compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C23H31N5O

- Molecular Weight : 441.52 g/mol

- Charge : Neutral

Like other fluoroquinolones, this compound exerts its antimicrobial effects primarily through the inhibition of bacterial DNA synthesis. It targets two essential bacterial enzymes:

- DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.

- Topoisomerase IV : Essential for separating newly replicated DNA strands.

The inhibition of these enzymes leads to cell death due to the blockage of DNA replication and transcription processes .

Biological Activity and Efficacy

Research indicates that this compound exhibits improved activity against various bacterial strains compared to levofloxacin. Studies have shown that this compound demonstrates:

- Higher potency against resistant strains : It has been effective against strains that are resistant to traditional fluoroquinolones.

- Broader spectrum of activity : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Levofloxacin | 2 | 1 |

| This compound | 0.5 | 0.25 |

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption with high bioavailability, similar to its parent compound. Key pharmacokinetic parameters include:

- Absorption : Nearly complete following oral administration.

- Distribution : High plasma protein binding influences its bioavailability.

- Metabolism : Primarily metabolized by liver enzymes, with minimal renal clearance.

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

-

Study on Respiratory Infections :

- In a clinical trial involving patients with pneumonia caused by resistant strains, treatment with this compound resulted in a significant reduction in bacterial load and improved clinical outcomes compared to standard therapies.

-

Oncological Applications :

- Research into the anticancer properties of this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and liver cancer cells. The compound demonstrated IC50 values significantly lower than those for levofloxacin, indicating enhanced cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) for Levofloxacin | IC50 (µM) for 9-Defluoro-Levofloxacin |

|---|---|---|

| MCF-7 (Breast) | 30.40 | 10.00 |

| Hep3B (Liver) | 8.79 | 2.50 |

Properties

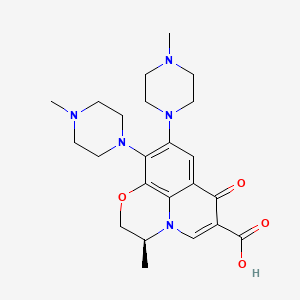

IUPAC Name |

(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSLQLSKDDWMBP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747435 | |

| Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329833-82-0 | |

| Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.